![molecular formula C15H15NO B14249144 2-ethyl-4-methoxy-1H-benzo[g]indole CAS No. 443911-42-0](/img/structure/B14249144.png)
2-ethyl-4-methoxy-1H-benzo[g]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-4-methoxy-1H-benzo[g]indole is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-4-methoxy-1H-benzo[g]indole typically involves the construction of the indole ring system. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the use of palladium-catalyzed cross-coupling reactions, which allow for the formation of the indole ring through the coupling of aryl halides with amines .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often employs large-scale catalytic processes. These methods ensure high yields and purity, making them suitable for pharmaceutical and chemical industries .
Análisis De Reacciones Químicas
Types of Reactions
2-ethyl-4-methoxy-1H-benzo[g]indole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common for indole derivatives, where the indole ring undergoes substitution at the nitrogen or carbon atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid, while reduction can produce 2-ethyl-4-methoxy-1H-indoline .
Aplicaciones Científicas De Investigación
2-ethyl-4-methoxy-1H-benzo[g]indole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-ethyl-4-methoxy-1H-benzo[g]indole involves its interaction with various molecular targets and pathways. In biological systems, it can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-methylindole: Similar in structure but with a methyl group instead of an ethyl group, used in various chemical syntheses.
4-methoxyindole: Similar but lacks the ethyl group, known for its biological activities.
Uniqueness
2-ethyl-4-methoxy-1H-benzo[g]indole is unique due to the presence of both ethyl and methoxy groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
443911-42-0 |
|---|---|
Fórmula molecular |
C15H15NO |
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
2-ethyl-4-methoxy-1H-benzo[g]indole |
InChI |
InChI=1S/C15H15NO/c1-3-11-9-13-14(17-2)8-10-6-4-5-7-12(10)15(13)16-11/h4-9,16H,3H2,1-2H3 |
Clave InChI |
WMSUNMXFONPQSW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(N1)C3=CC=CC=C3C=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



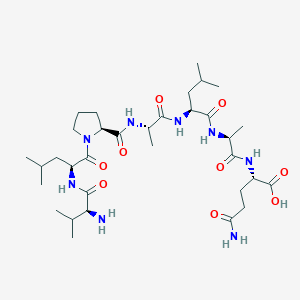
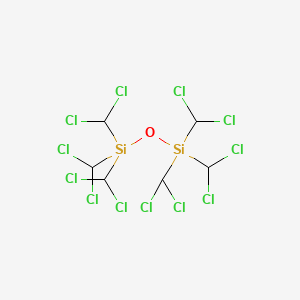
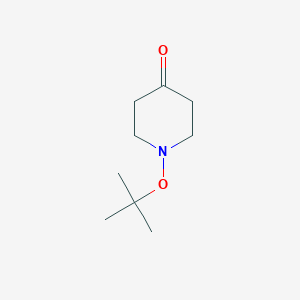
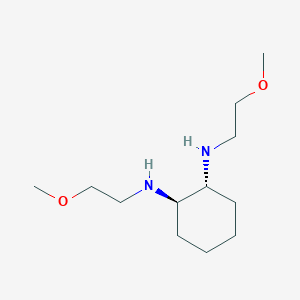
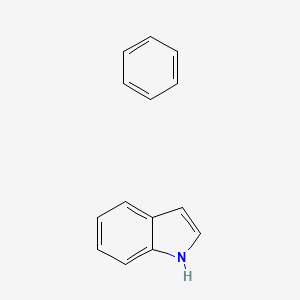
![2-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]pyridine](/img/structure/B14249097.png)
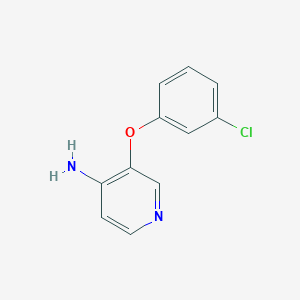
![Dimethyl [(chlorosulfanyl)(fluoro)methylidene]propanedioate](/img/structure/B14249122.png)
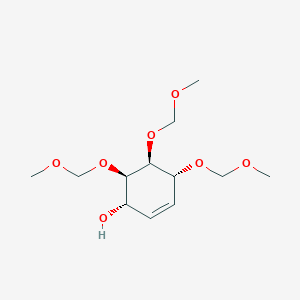
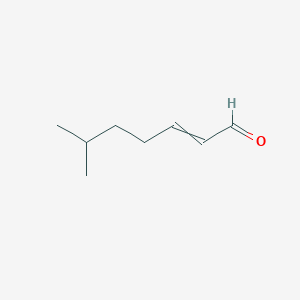

![N,N-Dibutyl-N-[2-(octadecanoylamino)ethyl]butan-1-aminium](/img/structure/B14249157.png)
![Ethyl (1R,8S)-9-oxabicyclo[6.1.0]nonane-1-carboxylate](/img/structure/B14249161.png)
